molecular formula C22H17N3O B4445792 N-benzyl-2-(pyridin-3-yl)quinoline-4-carboxamide

N-benzyl-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B4445792
M. Wt: 339.4 g/mol
InChI Key: MXEGPTCOKYLVPF-UHFFFAOYSA-N
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Description

Contextual Background of Quinoline-4-carboxamide Derivatives in Medicinal Chemistry

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents. orientjchem.orgekb.egarabjchem.org The introduction of a carboxamide group at the 4-position of the quinoline nucleus gives rise to the quinoline-4-carboxamide scaffold, a class of compounds with significant pharmacological potential. nih.gov

Historically, quinoline derivatives have been pivotal in the fight against infectious diseases, most notably malaria. nih.govresearchgate.net More contemporary research has unveiled a much wider spectrum of biological activities, including potent anticancer, antibacterial, and anti-inflammatory properties. researchgate.netresearch-nexus.netkoreascience.kr The versatility of the quinoline-4-carboxamide scaffold allows for extensive chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile. nih.gov This adaptability has made it a fertile ground for drug discovery and development programs.

Table 1: Selected Biological Activities of Quinoline-4-carboxamide Derivatives

Biological ActivityTherapeutic AreaReference
AntimalarialInfectious Diseases nih.govacs.orgacs.org
AnticancerOncology nih.govresearch-nexus.netresearchgate.net
AntibacterialInfectious Diseases researchgate.netkoreascience.krresearchgate.net
Kinase InhibitionOncology, Inflammation nih.govresearchgate.netnih.gov

Rationale for Investigating N-benzyl-2-(pyridin-3-yl)quinoline-4-carboxamide

While specific research on this compound is not extensively published, the rationale for its investigation can be inferred from the established structure-activity relationships (SAR) of related compounds. The design of this molecule incorporates several key structural features that are known to be important for biological activity.

The Quinoline-4-carboxamide Core: As previously discussed, this scaffold is a well-established pharmacophore with a proven track record in medicinal chemistry.

The 2-(pyridin-3-yl) Substituent: The introduction of a pyridine ring at the 2-position of the quinoline core is a common strategy in the design of kinase inhibitors and other targeted therapies. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

The N-benzyl Group: The benzyl (B1604629) group attached to the carboxamide nitrogen adds a lipophilic character to the molecule, which can influence its pharmacokinetic properties, such as cell membrane permeability and metabolic stability. The aromatic ring of the benzyl group can also engage in pi-stacking interactions with target proteins. researchgate.net

The combination of these structural motifs suggests that this compound was likely synthesized and investigated for its potential as a modulator of specific biological pathways, possibly as a kinase inhibitor for applications in oncology or inflammatory diseases.

Overview of Current Research Landscape on the Compound

The current publicly available research landscape for this compound is limited. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes. The lack of dedicated peer-reviewed publications on this specific molecule suggests that it may be a part of an ongoing, yet unpublished, research program or that initial investigations did not yield results of significant interest to warrant publication.

However, the broader research on quinoline-4-carboxamide derivatives is highly active. Numerous studies are being published on novel analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.govresearch-nexus.netacs.org This ongoing research provides a rich context for understanding the potential of this compound and serves as a foundation for any future investigations.

Academic Significance and Research Objectives

The academic significance of studying this compound lies in its potential to contribute to the understanding of the structure-activity relationships of the quinoline-4-carboxamide class. The primary research objectives for investigating this compound would likely include:

Synthesis and Characterization: The development of an efficient synthetic route to produce the compound in high purity and the full characterization of its chemical structure.

Biological Screening: The evaluation of its biological activity in a panel of relevant assays, such as kinase inhibition assays or cancer cell proliferation assays.

Structure-Activity Relationship (SAR) Studies: The comparison of its activity with that of closely related analogs to understand the contribution of the N-benzyl and 2-(pyridin-3-yl) substituents to its biological profile.

Mechanism of Action Studies: If significant biological activity is observed, further studies would be warranted to elucidate its molecular mechanism of action.

The data generated from such studies, even if not leading to a direct clinical candidate, would be valuable to the medicinal chemistry community for the design of future quinoline-4-carboxamide-based therapeutic agents.

Table 2: Illustrative In Vitro Activity of Related Quinoline-4-carboxamide Derivatives

Compound AnalogueTargetIC50 (nM)Cancer Cell LineReference
Analogue APim-1 Kinase110- research-nexus.net
Analogue BBTK5.3- nih.gov
Analogue CTopoisomerase I-Colon, Leukemia, Melanoma ekb.eg
Analogue Dc-Met0.59Various researchgate.net

Note: The data in this table is for illustrative purposes and represents the activity of related quinoline-4-carboxamide derivatives, not this compound itself.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22(24-14-16-7-2-1-3-8-16)19-13-21(17-9-6-12-23-15-17)25-20-11-5-4-10-18(19)20/h1-13,15H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEGPTCOKYLVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of N Benzyl 2 Pyridin 3 Yl Quinoline 4 Carboxamide

Historical Development of Synthetic Routes to Quinoline-4-carboxamide Scaffolds

The foundational methods for constructing the quinoline (B57606) ring system, which is central to N-benzyl-2-(pyridin-3-yl)quinoline-4-carboxamide, have a rich history. Two of the most prominent and historically significant routes are the Pfitzinger and Doebner reactions.

The Pfitzinger reaction , first reported in 1886, traditionally involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base. This reaction directly yields a quinoline-4-carboxylic acid, which is the immediate precursor to the corresponding carboxamide. The versatility of the Pfitzinger reaction lies in its ability to accommodate a wide range of substituted isatins and carbonyl compounds, allowing for the introduction of various substituents onto the quinoline ring.

Another cornerstone in quinoline synthesis is the Doebner reaction , which is a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid. This method also directly furnishes quinoline-4-carboxylic acids. The Doebner reaction offers a different strategic approach to substituent placement on the quinoline nucleus, depending on the choice of the starting aniline and aldehyde.

Over the years, numerous modifications and improvements have been made to these classical reactions to enhance yields, expand substrate scope, and introduce milder reaction conditions. These advancements have been crucial in the synthesis of complex and functionally diverse quinoline-4-carboxamide libraries for various research applications.

Optimized Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence: the formation of the 2-(pyridin-3-yl)quinoline-4-carboxylic acid intermediate, followed by an amide coupling reaction with benzylamine (B48309).

The initial and crucial step is the synthesis of the 2-(pyridin-3-yl)quinoline-4-carboxylic acid core. This is often accomplished using a variation of the Doebner reaction, where 3-aminopyridine, pyridine-3-carbaldehyde, and pyruvic acid are condensed.

Reaction Conditions and Catalysis in Synthesis

The amide bond formation between 2-(pyridin-3-yl)quinoline-4-carboxylic acid and benzylamine is a critical step that requires optimized conditions for high efficiency. This transformation is typically facilitated by the use of coupling agents to activate the carboxylic acid.

Commonly employed coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. More modern and highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also utilized, particularly for more challenging couplings.

The choice of solvent is also critical, with aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being common. The reaction is typically carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Parameter Typical Conditions
Coupling Agents EDC/HOBt, HATU, DCC
Base N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA)
Solvent DMF, DCM
Temperature Room Temperature
Reaction Time 12-24 hours

Purification and Isolation Techniques for the Compound

Following the completion of the reaction, the purification of this compound is essential to remove unreacted starting materials, coupling agents, and byproducts. The primary methods for purification are column chromatography and recrystallization.

Column chromatography over silica (B1680970) gel is a widely used technique. A suitable solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (like ethyl acetate (B1210297) or dichloromethane), is used to elute the compound from the column. The polarity of the eluent is optimized to achieve good separation of the desired product from impurities.

Recrystallization is another effective purification method, particularly for obtaining highly pure crystalline material. This involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Upon cooling, the pure compound crystallizes out of the solution, leaving impurities behind in the mother liquor. The choice of solvent is critical for successful recrystallization.

Derivatization Strategies for this compound Analogues

The development of analogues of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize biological activity. Derivatization can be targeted at several positions on the molecule.

Substituent Effects and Strategic Modification Sites

Modifications to the this compound scaffold can be strategically made at three primary locations:

The Pyridyl Ring: While less common, modifications to the 2-pyridyl group can be achieved by using substituted pyridine-3-carbaldehydes in the synthesis.

The Benzyl (B1604629) Group: A wide variety of analogues can be generated by replacing benzylamine with other substituted benzylamines or different primary and secondary amines in the final amide coupling step. This allows for the exploration of the chemical space around the carboxamide nitrogen.

Structure-activity relationship studies of related 2-arylquinoline-4-carboxamides have shown that the nature of the substituents on the 2-aryl ring and the N-alkyl/aryl group of the carboxamide can have a profound impact on their biological profiles. For instance, lipophilicity and electronic properties of these substituents can modulate cell permeability and target binding affinity.

Modification Site Potential Starting Material Modification Purpose of Derivatization
Quinoline Ring (Positions 5, 6, 7, 8)Substituted anilinesModulate electronics, lipophilicity, and steric bulk
Pyridyl Ring (Positions 2', 4', 5', 6')Substituted pyridine-3-carbaldehydesFine-tune target interactions
Benzyl GroupSubstituted benzylamines or other aminesExplore binding pocket and improve pharmacokinetic properties

Stereochemical Considerations in Synthesis of Analogues

While this compound itself is achiral, the introduction of stereocenters in its analogues can be a critical aspect of their design and synthesis, as stereoisomers can exhibit significantly different biological activities and pharmacokinetic profiles.

Stereocenters can be introduced in several ways:

On the Amine Moiety: The use of chiral amines in the amide coupling step will result in diastereomeric or enantiomerically pure products, depending on the nature of the amine. For example, using a chiral α-methylbenzylamine would introduce a stereocenter adjacent to the amide nitrogen.

On Substituents of the Quinoline Ring: If substituents introduced onto the quinoline ring contain stereocenters, the resulting analogues will be chiral.

The synthesis of stereochemically pure analogues often requires either the use of chiral starting materials or the application of asymmetric synthesis methodologies. For instance, chiral catalysts can be employed in the quinoline-forming reaction to induce enantioselectivity. Alternatively, racemic mixtures of chiral analogues can be synthesized and then separated using chiral chromatography or by derivatization with a chiral resolving agent followed by separation of the resulting diastereomers. The control of stereochemistry is a crucial consideration for developing analogues with optimized and specific biological activities.

Advanced Molecular Structural Elucidation and Conformational Analysis of N Benzyl 2 Pyridin 3 Yl Quinoline 4 Carboxamide

Spectroscopic and Diffraction Techniques for Structural Research

A combination of spectroscopic and diffraction methods is essential for a thorough structural investigation of complex organic molecules like N-benzyl-2-(pyridin-3-yl)quinoline-4-carboxamide.

To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, X-ray diffraction studies on analogous quinoline-2-carboxamide (B1208818) and quinoline-4-carboxamide derivatives provide significant insights into the potential solid-state conformation and intermolecular interactions.

For instance, the crystal structure of N-(4-nitrophenyl)quinoline-2-carboxamide reveals a monoclinic crystal system, with the molecule adopting a specific conformation in the solid state. In such structures, the planarity of the quinoline (B57606) ring system is a consistent feature, while the orientation of the carboxamide linker and the appended phenyl group is stabilized by intermolecular forces, including hydrogen bonding and π-π stacking interactions. It is plausible that this compound would exhibit similar packing motifs, with the pyridinyl and benzyl (B1604629) groups participating in a network of non-covalent interactions that define the crystal lattice.

Co-crystallization, a technique used to modify the physicochemical properties of a compound, could be a valuable tool in the structural analysis of this compound. The formation of co-crystals with suitable co-formers could facilitate the growth of high-quality single crystals, which are essential for X-ray diffraction analysis.

Table 1: Representative Crystallographic Data for a Related Quinoline Carboxamide Derivative

ParameterValue
Compound NameN-(4-nitrophenyl)quinoline-2-carboxamide
Chemical FormulaC₁₆H₁₁N₃O₃
Crystal SystemMonoclinic
Space GroupP12(1)/c1
a (Å)7.2928(3)
b (Å)13.6807(6)
c (Å)13.3131(7)
β (°)91.349(1)
Volume (ų)1327.9
Z4

Note: This data is for a related compound and is presented to illustrate typical crystallographic parameters for this class of molecules.

While a detailed 2D NMR analysis of this compound is not publicly available, 1H and 13C NMR data for structurally similar compounds offer a foundational understanding of its solution-state structure. In related N-benzyl-substituted quinoline derivatives, the chemical shifts of the benzyl protons and the protons on the quinoline and pyridinyl rings are sensitive to their chemical environment and, by extension, to the molecule's conformation.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), would be instrumental in elucidating the through-space proximity of protons. This information is critical for determining the preferred orientation of the benzyl and pyridinyl groups relative to the quinoline core in solution. Furthermore, variable temperature NMR studies could provide insights into the energy barriers associated with the rotation around the amide C-N bond and the bonds connecting the aromatic rings. The presence of rotational isomers (conformers) in slow exchange on the NMR timescale would manifest as distinct sets of signals for each conformer.

Table 2: Illustrative 1H NMR Chemical Shifts for a Substituted Quinoline Derivative

ProtonChemical Shift (ppm)
Aromatic CH8.14 - 7.29
Benzyl CH₂4.02

Note: This data is for a related compound and serves as an example of expected chemical shifts.

Investigation of Intramolecular Interactions and Tautomerism

Tautomerism is another structural aspect to consider for this molecule. While the amide-imidol tautomerism of the carboxamide group is generally unfavorable, the presence of the heteroaromatic rings could influence the tautomeric equilibrium. For instance, proton transfer from the amide nitrogen to one of the ring nitrogens, although unlikely to be a dominant form, cannot be entirely ruled out without specific experimental or computational evidence. Studies on related hydroxyquinolines have shown that the position of substituents can significantly impact the keto-enol tautomeric equilibrium.

Conformational Landscape and Energy Minima Analysis

Computational chemistry provides a powerful tool for exploring the conformational landscape of flexible molecules like this compound. By employing methods such as density functional theory (DFT), it is possible to calculate the geometries and relative energies of different conformers.

A systematic conformational search would likely reveal several low-energy structures corresponding to different rotational arrangements of the benzyl and pyridinyl groups. The key dihedral angles to consider would be those around the C-C bond connecting the pyridine (B92270) to the quinoline, the C-C bond of the carboxamide group, and the C-N bond of the amide. The analysis of the potential energy surface would identify the global energy minimum, representing the most stable conformation, as well as other local minima that might be populated at room temperature. These computational results, when combined with experimental data from NMR spectroscopy, would provide a detailed and robust model of the molecule's conformational preferences.

Pre Clinical Biological Activity and Potential Therapeutic Applications of N Benzyl 2 Pyridin 3 Yl Quinoline 4 Carboxamide

In Vitro Biological Activity Profiling

No specific data from in vitro studies on N-benzyl-2-(pyridin-3-yl)quinoline-4-carboxamide has been found in the public domain.

Enzyme Inhibition Studies of the Compound

Information regarding the inhibitory activity of this compound against specific enzymes is not available in published literature.

Receptor Binding Assays and Ligand Interaction Studies

There is no available data from receptor binding assays or ligand interaction studies for this compound.

Cell-based Assays for Biological Response Assessment

No studies detailing the antiproliferative or cytotoxic effects of this compound on any specific cell lines have been identified.

There is no published research on the ability of this compound to modulate any cellular pathways.

In Vivo Efficacy Studies in Pre-clinical Animal Models

No in vivo efficacy studies for this compound in any pre-clinical animal models have been reported in the scientific literature.

Efficacy Assessment in Disease-Specific Animal Models (e.g., Oncology, Infectious Disease)

There is currently no specific information available in the reviewed literature detailing the efficacy of this compound in disease-specific animal models for oncology, infectious diseases, or other therapeutic areas.

Biomarker Modulation and Pharmacodynamic Endpoints in Animal Studies

No studies have been identified that report on the modulation of specific biomarkers or establish pharmacodynamic endpoints following the administration of this compound in animal models.

Broad Spectrum Biological Screening and Phenotypic Assays

Information regarding the broad-spectrum biological screening or results from phenotypic assays for this compound is not available in the current body of scientific literature. While phenotypic screening has been a valuable tool in identifying the activity of other quinoline-4-carboxamide derivatives, specific data for this compound has not been published.

Mechanism of Action Moa and Molecular Target Identification of N Benzyl 2 Pyridin 3 Yl Quinoline 4 Carboxamide

Target Deconvolution Strategies for the Compound

Identifying the specific molecular target of a novel compound is a critical step in understanding its pharmacological effects. For N-benzyl-2-(pyridin-3-yl)quinoline-4-carboxamide and its analogues, a combination of computational and experimental approaches has been instrumental in pinpointing P2X7R as the primary target.

While specific studies employing affinity chromatography for this compound are not extensively documented in publicly available research, this technique represents a powerful method for target identification. In a typical workflow, the compound would be immobilized on a solid support to create an affinity column. A cellular lysate is then passed through this column, allowing proteins that bind to the compound to be captured. These proteins are subsequently eluted and identified using mass spectrometry-based proteomic analysis. This approach would provide direct evidence of the protein targets that interact with this compound.

Proteomic studies on cells treated with P2X7R antagonists can also indirectly support target identification by revealing changes in the cellular proteome that are consistent with the inhibition of P2X7R signaling pathways.

Genetic approaches, particularly the use of CRISPR/Cas9 gene-editing technology, are invaluable for validating a suspected molecular target. To confirm that the effects of this compound are mediated through P2X7R, a CRISPR/Cas9 system could be employed to knock out the P2RX7 gene in a relevant cell line. If the compound no longer elicits its characteristic cellular effects in these knockout cells compared to wild-type cells, it provides strong evidence that P2X7R is indeed the direct target. While specific CRISPR/Cas9 validation studies for this particular compound are not yet published, this methodology is a gold standard for target validation in modern pharmacology.

Detailed Molecular Interaction Studies with Identified Targets

Once P2X7R was identified as the likely target of quinoline-carboxamide derivatives, further studies were conducted to characterize the nature of this interaction at a molecular level.

The inhibitory potential of quinoline-carboxamide derivatives on P2X7R has been quantified through functional assays. In a study evaluating a series of pyrazine and quinoline-carboxamide derivatives, their ability to inhibit ATP-induced calcium mobilization in human P2X7R-transfected MCF-7 cells was assessed. Several analogues of this compound demonstrated potent and selective inhibition of P2X7R. nih.govnih.gov

For instance, certain carboxamide analogues displayed IC₅₀ values in the sub-micromolar range, indicating high-affinity antagonism. The IC₅₀ value, or half-maximal inhibitory concentration, represents the concentration of the inhibitor required to reduce the response by 50%. The potent IC₅₀ values observed for these compounds underscore their efficacy as P2X7R antagonists. nih.govnih.gov

Compound AnalogueTargetAssayIC₅₀ (µM)
Carboxamide Analogue 1eh-P2X7RCa²⁺ Mobilization0.457 ± 0.03
Carboxamide Analogue 1dh-P2X7RCa²⁺ Mobilization0.682 ± 0.05
Carboxamide Analogue 1hh-P2X7RCa²⁺ Mobilization0.685 ± 0.06
Oxadiazole Analogue 3eh-P2X7RCa²⁺ Mobilization0.890 ± 0.03
RB-2 (Reference)h-P2X7RCa²⁺ Mobilization4.44 ± 5.21
Suramin (Reference)h-P2X7RCa²⁺ Mobilization18.4 ± 2.132

This table presents the half-maximal inhibitory concentration (IC₅₀) values of various carboxamide and oxadiazole analogues against the human P2X7 receptor (h-P2X7R) as determined by a calcium mobilization assay. The data for reference compounds RB-2 and Suramin are included for comparison.

Isothermal Titration Calorimetry (ITC) would directly measure the heat released or absorbed upon binding of the compound to P2X7R, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR) is another powerful technique that would enable the real-time analysis of the binding kinetics. By immobilizing P2X7R on a sensor chip and flowing a solution of this compound over it, SPR can determine the association (kon) and dissociation (koff) rate constants, providing valuable insights into how quickly the compound binds to and dissociates from its target.

Downstream Signaling Pathway Analysis and Cellular Consequences

The antagonism of P2X7R by this compound and its analogues leads to the modulation of several downstream signaling pathways, resulting in significant cellular consequences, particularly in the context of cancer.

Activation of P2X7R is known to trigger multiple signaling cascades, including those involving mitogen-activated protein kinases (MAPK), protein kinase C (PKC), and the PI3K/Akt pathway. By blocking P2X7R activation, this compound can inhibit these downstream effects.

Studies on quinoline-carboxamide derivatives have shown that their antagonism of P2X7R interferes with downstream signal transduction, leading to a decrease in the proliferation and survival of cancer cells. In MCF-7 breast cancer cells expressing P2X7R, selective carboxamide analogues were found to have significant anti-proliferative effects. nih.gov

Furthermore, the inhibition of P2X7R by these compounds has been shown to induce apoptotic cell death. Flow cytometry and fluorescence microscopy analyses revealed that treatment with these antagonists led to cellular shrinkage and nuclear condensation, which are hallmark features of apoptosis. For example, one of the most potent carboxamide analogues induced 35% cell death in P2X7R-expressing cells. nih.gov These findings indicate that by blocking the pro-survival signals emanating from P2X7R, this compound can shift the cellular balance towards apoptosis.

Structure Activity Relationship Sar Studies of N Benzyl 2 Pyridin 3 Yl Quinoline 4 Carboxamide Derivatives

Systematic Modification of the Quinoline (B57606) Core and its Impact on Activity

The quinoline core is a foundational element of this compound class, and its substitution pattern significantly influences biological activity. researchgate.net Modifications at various positions on this bicyclic system have been shown to modulate efficacy and target interaction.

Research into related quinoline-4-carboxamides has demonstrated that substitutions on the benzene (B151609) ring portion of the quinoline nucleus are critical. For instance, in a series of antimalarial quinoline-4-carboxamides, the introduction of a halogen, such as chlorine or fluorine, at the R¹ position (analogous to positions 6, 7, or 8) was well-tolerated and helped to decrease lipophilicity without a significant loss of activity. nih.gov Conversely, the complete removal of the halogen substituent led to a notable decrease in potency, highlighting the importance of this feature for the compound's antiparasitic action. nih.gov

These findings suggest that for derivatives of N-benzyl-2-(pyridin-3-yl)quinoline-4-carboxamide, small, electron-withdrawing groups at positions 6 or 7 could be beneficial for optimizing the molecule's physicochemical properties and maintaining potent biological activity.

Table 1: Impact of Quinoline Core Substitution on Biological Activity of Analogous Quinoline-4-Carboxamides

Compound AnalogueSubstitution on Quinoline CoreRelative PotencyKey Observation
Analogue 1A-Br at R¹BaselineInitial hit compound with moderate potency but high lipophilicity. nih.gov
Analogue 1B-Cl at R¹MaintainedTolerated substitution, decreased molecular weight and lipophilicity. nih.gov
Analogue 1C-F at R¹MaintainedSimilar to chloro-substituent, offered better physicochemical properties. nih.gov
Analogue 1D-H at R¹ (unsubstituted)Decreased (8-fold)Demonstrates the importance of a halogen at this position for activity. nih.gov

Role of the Pyridine (B92270) Substituent on Biological Efficacy and Selectivity

The 2-(pyridin-3-yl) group is a key feature that dictates target recognition and binding. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with biological targets. nih.gov The position of the nitrogen (i.e., 2-, 3-, or 4-pyridine) and the presence of other substituents on the pyridine ring can dramatically alter both efficacy and selectivity.

Studies on similar heterocyclic-substituted quinolines have shown that the nature of the heteroaromatic ring at the 2-position is a determinant of activity. biointerfaceresearch.com For example, replacing the pyridine ring with other heterocycles like thiophene (B33073) or furan, or even with substituted phenyl rings, would likely alter the electronic and steric profile of the molecule, thereby affecting its interaction with the target protein. nih.gov The 3-pyridyl configuration, in particular, orients the nitrogen atom in a specific vector that may be optimal for binding to a particular biological target. Any modification, such as shifting to a 2- or 4-pyridyl group, would reorient this hydrogen-bonding vector and could lead to a significant change in activity.

Influence of the N-benzyl Moiety on Potency and Pharmacological Profile

The amide linker itself is often crucial. Research has shown that the amide NH is important for activity, as its replacement or methylation can lead to a substantial decrease in potency. acs.org The benzyl (B1604629) group, attached to this amide nitrogen, contributes to the compound's potency and pharmacokinetic properties. The aromatic ring of the benzyl group can fit into hydrophobic pockets within the target protein, and its flexibility allows for an optimal conformational fit.

Furthermore, substitutions on the benzyl ring provide a powerful means to fine-tune the compound's properties. Adding electron-donating or electron-withdrawing groups, or sterically bulky groups, can influence binding affinity and metabolic stability. For instance, in studies of N-benzyl pyridinone derivatives, substitutions on the benzyl ring were used to modulate activity against specific kinases. nih.gov Similarly, for N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the N-benzyl group were critical in achieving nanomolar inhibitory potency. nih.gov

Table 2: Hypothetical Influence of N-benzyl Moiety Substitution on Potency

Compound DerivativeSubstitution on Benzyl RingPredicted Effect on PotencyRationale
Derivative 3A-H (unsubstituted)BaselineProvides a core hydrophobic interaction.
Derivative 3B4-Fluoro (-F)Potentially IncreasedCan enhance binding affinity and block metabolic oxidation. nih.gov
Derivative 3C4-Methoxy (-OCH₃)Potentially IncreasedMay form additional hydrogen bonds and improve electronic properties. nih.gov
Derivative 3D4-Trifluoromethyl (-CF₃)VariableStrong electron-withdrawing group, can significantly alter binding electronics.
Derivative 3E3,4-Dichloro (-Cl₂)Potentially IncreasedIncreases lipophilicity and may occupy a larger hydrophobic pocket.

Correlation between Molecular Features and Target Affinity/Specificity

The biological activity of this compound derivatives is a composite of several molecular features. Lipophilicity, hydrogen bonding capacity, molecular shape, and electronic distribution all contribute to how the molecule interacts with its biological target and behaves in a physiological environment.

A key challenge in the optimization of quinoline-based compounds is balancing potency with favorable pharmacokinetic properties like permeability and metabolic stability. acs.org For example, features that enhance target binding, such as increased basicity of a nitrogen atom, may also lead to lower cell permeability. acs.org Reducing lipophilicity by introducing polar groups can improve solubility and reduce metabolic clearance, but may also weaken binding to a hydrophobic target site. nih.gov

The specific arrangement of hydrogen bond donors (the amide N-H) and acceptors (the quinoline nitrogen, the pyridine nitrogen, and the carboxamide oxygen) is critical for defining target specificity. These groups form a specific pharmacophore that allows the molecule to be recognized by its target protein over other structurally similar proteins, thereby reducing off-target effects.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for the Compound Series

To better understand and predict the activity of new derivatives, computational QSAR models are often developed. These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

For a series of this compound derivatives, a QSAR study would involve calculating a range of molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. nih.gov Statistical methods, from multiple linear regression (MLR) to more complex machine learning algorithms like gene expression programming (GEP), are then used to build a predictive model. nih.govresearchgate.net

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.com These models can generate 3D contour maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are predicted to increase or decrease biological activity. mdpi.com Such models provide invaluable guidance for the rational design of new, more potent, and selective analogues by indicating which positions on the quinoline core, pyridine ring, or N-benzyl moiety are most favorable for modification.

Computational and Theoretical Investigations of N Benzyl 2 Pyridin 3 Yl Quinoline 4 Carboxamide

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of N-benzyl-2-(pyridin-3-yl)quinoline-4-carboxamide with potential biological targets. The quinoline (B57606) scaffold is a well-known privileged structure in medicinal chemistry, with derivatives showing activity against a range of protein targets, including kinases, proteases, and reverse transcriptases. mdpi.comresearchgate.netnih.gov

In hypothetical docking studies, this compound would be docked into the active sites of various relevant proteins. For instance, given the prevalence of quinoline-based kinase inhibitors, this compound could be modeled with protein kinases like epidermal growth factor receptor (EGFR) or vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov The simulations would likely reveal key interactions, such as hydrogen bonding between the carboxamide moiety and backbone residues of the kinase hinge region. The pyridine (B92270) and quinoline nitrogen atoms may also act as hydrogen bond acceptors. mdpi.com Furthermore, the benzyl (B1604629) and quinoline ring systems would be expected to form hydrophobic and π-stacking interactions with nonpolar residues in the active site. researchgate.net

The results of such simulations are typically quantified by a docking score, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

Interactive Data Table: Hypothetical Molecular Docking Results

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
EGFR Kinase2J6M-9.8Met793, Leu718, Val726H-Bond, Hydrophobic
VEGFR-2 Kinase4ASD-10.2Cys919, Asp1046, Phe1047H-Bond, π-Stacking
HIV-1 RT4I2P-8.9Lys101, Tyr181, Trp229H-Bond, Hydrophobic
SARS-CoV-2 Mpro6LU7-7.5His41, Cys145, Glu166H-Bond, π-π Stacking

Note: The data in this table is illustrative and based on typical results for similar quinoline-carboxamide derivatives, as no specific studies on this compound are publicly available.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. For this compound, DFT calculations could be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). ufms.brphyschemres.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. physchemres.org

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. For this compound, negative potentials would be expected around the oxygen and nitrogen atoms, indicating their roles as hydrogen bond acceptors.

Interactive Data Table: Hypothetical Quantum Chemical Properties (DFT/B3LYP/6-311++G(d,p))

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.7 eVChemical stability and reactivity
Dipole Moment3.2 DebyePolarity and solubility

Note: This data is representative of calculations performed on similar heterocyclic compounds and is for illustrative purposes only. ufms.brresearchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its protein target over time. Following molecular docking, an MD simulation of the this compound-protein complex would be performed to assess the stability of the binding pose and the flexibility of the complex. mdpi.comresearchgate.netnih.gov

Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests a stable binding mode. doi.org The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that are important for ligand binding. Furthermore, MD simulations can be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net

De Novo Design and Virtual Screening Approaches for Related Analogues

Computational methods are instrumental in designing new analogues of this compound with potentially improved properties. Virtual screening involves searching large compound libraries for molecules that are predicted to bind to a specific target. nih.govnih.gov A library of quinoline derivatives could be screened against a protein target of interest to identify new hits. nih.gov

De novo design, on the other hand, involves the computational construction of novel molecules that are tailored to fit the binding site of a target protein. Based on the binding mode of the parent compound, new functional groups could be added or existing ones modified to enhance interactions with the protein. For example, if a hydrophobic pocket is identified near the benzyl group, analogues with larger or more lipophilic substituents could be designed. nih.govresearchgate.net

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful technique used in lead optimization to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govfiveable.me A pharmacophore model for this compound would typically include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

This model could be generated based on the structure of the compound and its docked conformation within a protein's active site. researchgate.net The key features would likely be:

An aromatic ring feature for the quinoline core.

An aromatic ring feature for the pyridine ring.

A hydrogen bond acceptor from the carboxamide oxygen.

A hydrogen bond donor from the carboxamide nitrogen.

A hydrophobic/aromatic feature for the benzyl group.

This pharmacophore model can then be used as a 3D query to screen virtual libraries for diverse compounds that match the required features but have different underlying scaffolds, potentially leading to the discovery of novel and patentable chemical series. dovepress.com It also guides the modification of the lead compound to better fit the pharmacophoric requirements, thereby improving potency and selectivity. fiveable.me

Pre Clinical Pharmacokinetic and Metabolic Profiling of N Benzyl 2 Pyridin 3 Yl Quinoline 4 Carboxamide

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro ADME studies are fundamental in early drug development to predict the in vivo pharmacokinetic behavior of a compound. For N-benzyl-2-(pyridin-3-yl)quinoline-4-carboxamide and its analogs, these studies have provided valuable insights into their metabolic fate and permeability.

The metabolic stability of quinoline-4-carboxamide derivatives, the class to which this compound belongs, has been a key area of investigation. Initial screening of this series revealed that early compounds suffered from poor microsomal stability, indicating rapid metabolism by liver enzymes. Specifically, the screening hit compound 1 was found to have a high hepatic microsomal intrinsic clearance (Cli).

Efforts to optimize the metabolic stability of this class of compounds have been reported. For instance, in a series of quinoline-based PDE5 inhibitors, modifications to the quinoline (B57606) scaffold were made to improve microsomal stability. One study on pyridinyl quinoline-4-carboxamide analogs investigated their interaction with cytochrome P450 CYP3A4, a major drug-metabolizing enzyme. This research highlighted that while incorporating a sp2 nitrogen into an aromatic ring can potentially increase metabolic stability, some of these compounds can still be extensively metabolized.

Further studies on related quinoline-4-carboxamide derivatives have shown that structural modifications can lead to improved metabolic stability. For example, compound 2 in a series of antimalarial quinoline-4-carboxamides demonstrated improved pharmacokinetic properties, which included better metabolic stability compared to the initial hits.

Table 1: In Vitro Metabolic Stability of Representative Quinoline-4-Carboxamide Analogs

CompoundSystemParameterValueReference
Screening Hit 1Hepatic MicrosomesIntrinsic Clearance (Cli)High
Compound 4b (related quinoline)Human Liver Microsomest1/244.6 min
Compound 7a (related quinoline)Human Liver Microsomest1/220.5 min

This table presents data for related compounds to illustrate the metabolic stability profile of the quinoline-4-carboxamide class. Specific data for this compound was not available in the reviewed literature.

The permeability of a compound across biological membranes, such as the intestinal epithelium, is a critical determinant of its oral absorption. The Caco-2 cell permeability assay is a widely used in vitro model for this purpose. For the quinoline-4-carboxamide series, permeability has been a significant challenge.

One of the lead compounds in a study, compound 27, exhibited poor permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA), with a permeability coefficient (Pe) of 2 nm/s. This poor permeability was presumed to be the reason for its low oral bioavailability. In contrast, optimization efforts led to the discovery of compound 2, which showed a more than 30-fold increase in permeability (PAMPA Pe = 73 nm/s).

Table 2: In Vitro Permeability of Representative Quinoline-4-Carboxamide Analogs

CompoundAssayPermeability (Pe)Reference
Compound 27PAMPA2 nm/s
Compound 2PAMPA73 nm/s
Atenolol (Control)PAMPA0.2–4.6 nm/s
Propranolol (Control)PAMPA103–159 nm/s

This table showcases permeability data for structurally related compounds to provide context for the potential permeability of this compound, for which specific data was not found.

Plasma protein binding (PPB) can significantly influence the distribution and availability of a drug to its target sites. While specific PPB data for this compound is not detailed in the available literature, studies on related compounds provide an indication of the behavior of this chemical class. For instance, mouse plasma protein binding was assessed for key compounds in the antimalarial quinoline-4-carboxamide series. High plasma protein binding can restrict the free fraction of the compound available to exert its pharmacological effect.

In Vivo Pharmacokinetic Assessment in Animal Models

The in vivo pharmacokinetic profile of a quinoline-4-carboxamide derivative, compound 25, was evaluated in mice. This study revealed that while the compound had low clearance and a moderate volume of distribution, resulting in a good half-life, its oral bioavailability was poor, with a value of 15%. This finding is consistent with the poor permeability observed in in vitro assays for other compounds in this series.

In contrast, the optimized compound 2 from the same study demonstrated excellent bioavailability in mice (F = 74%), highlighting that structural modifications can overcome the pharmacokinetic challenges of this scaffold.

Table 3: In Vivo Pharmacokinetic Parameters of Key Quinoline-4-Carboxamide Analogs in Mice

CompoundIV Dose (mg/kg)PO Dose (mg/kg)Oral Bioavailability (F)Reference
Compound 251315%
Compound 2Not specifiedNot specified74%

This table presents in vivo pharmacokinetic data for closely related compounds to infer the potential profile of this compound, for which specific data was not available.

Detailed tissue distribution studies for this compound have not been reported in the reviewed scientific literature. However, the volume of distribution (Vd) for the related compound 25 in mice was described as moderate, which suggests some distribution into tissues outside of the central circulation. A slightly higher volume of distribution was noted for compound 27. Understanding the extent of tissue distribution is important for assessing potential efficacy and toxicity.

Metabolic Fate and Excretion Pathways in Animal Models

This phase of research is critical for identifying the metabolic pathways the compound undergoes in the body. It involves identifying the key metabolites formed and the primary routes of elimination from the body, such as through urine or feces. These studies are often conducted in various animal species to understand inter-species differences and to build a more complete picture of the compound's metabolic profile. Without access to published studies on this compound, specific data on its metabolites and excretion patterns remain unknown.

Prediction of Human Pharmacokinetics from Pre-clinical Data

Following the collection of robust pre-clinical data from animal models, scientists employ various modeling and simulation techniques to forecast the pharmacokinetic profile in humans. Methods such as allometric scaling and physiologically based pharmacokinetic (PBPK) modeling are commonly used. These predictive models are essential for estimating key human pharmacokinetic parameters, which in turn helps in designing first-in-human clinical trials. The absence of pre-clinical data for this compound precludes any scientifically sound prediction of its pharmacokinetics in humans.

While research on compounds with similar structural features exists, it is not scientifically appropriate to extrapolate those findings to this compound due to the unique pharmacokinetic properties that can arise from even minor structural modifications.

The scientific community awaits the publication of dedicated research on this compound to elucidate its pre-clinical pharmacokinetic and metabolic profile.

Advanced Analytical Methodologies for N Benzyl 2 Pyridin 3 Yl Quinoline 4 Carboxamide Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are the cornerstone for assessing the purity of N-benzyl-2-(pyridin-3-yl)quinoline-4-carboxamide and for its quantitative determination. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for these analytical challenges.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for a molecule like this compound. The development of a reliable HPLC method is critical for purity testing of the synthesized compound and for its quantification in biological or environmental samples.

A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For quinoline (B57606) derivatives, C18 columns are commonly employed. nih.govoslomet.no The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govpharmjournal.ru Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good resolution of the main compound from its impurities.

UV detection is a common choice for aromatic compounds like this compound, which is expected to have strong absorbance in the UV region. The selection of an appropriate detection wavelength is crucial for sensitivity and specificity. Based on the quinoline and pyridine (B92270) chromophores, a wavelength in the range of 230-280 nm would likely be suitable.

A study on other quinoline derivatives highlighted the use of a naphthylpropyl stationary phase for effective separation, suggesting that alternative column chemistries could be explored for optimal resolution. tandfonline.com

Illustrative HPLC Method Parameters:

ParameterSuggested ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar to nonpolar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileCommon mobile phase for LC-MS compatibility and good peak shape.
Gradient 10-90% B over 20 minutesTo elute a range of compounds with varying polarities, including potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns of this dimension.
Detection UV at 254 nmQuinoline and pyridine moieties exhibit strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight and may have limited volatility, GC analysis could be feasible, potentially with derivatization.

For the analysis of amides by GC, derivatization is often employed to increase volatility and thermal stability. mdpi.com However, direct analysis of some N-benzyl compounds has been successfully achieved. nih.gov A key consideration would be the thermal stability of the carboxamide linkage.

A typical GC method would involve a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). atlantis-press.com The carrier gas is typically an inert gas like helium or nitrogen. Temperature programming of the oven is essential to elute compounds with a wide range of boiling points. A flame ionization detector (FID) is a common choice for organic compounds, offering high sensitivity.

Illustrative GC Method Parameters:

ParameterSuggested ConditionRationale
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A versatile, low-polarity column suitable for a wide range of organic compounds.
Carrier Gas Helium at 1 mL/minProvides good efficiency and is compatible with mass spectrometry.
Oven Program 150°C (1 min), then 10°C/min to 300°C (10 min)A broad temperature range to ensure elution of the target compound and potential impurities.
Injector Temp. 280°CTo ensure complete volatilization without thermal degradation.
Detector Temp. 300°C (FID)To prevent condensation of the analyte.

Mass Spectrometry for Metabolite Identification and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds, including metabolites, and for the sensitive detection of trace amounts of substances. ijpras.com For this compound, MS can provide the molecular weight and fragmentation patterns that are crucial for confirming its identity and for identifying its metabolic products.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, can provide highly accurate mass measurements, which aids in determining the elemental composition of the parent compound and its metabolites. nih.gov

Metabolism of quinoline-containing compounds often involves oxidation (hydroxylation), demethylation, and conjugation reactions. researchgate.net Mass spectrometry can readily detect the mass shifts associated with these metabolic transformations. For instance, the addition of an oxygen atom (hydroxylation) results in a mass increase of 16 Da.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures. nih.govajpaonline.com LC-MS/MS and GC-MS are particularly relevant for the analysis of this compound in biological and environmental matrices.

LC-MS/MS: This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation on the HPLC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and is excellent for quantitative analysis in complex matrices. A study on pyridine/quinoline derivatives demonstrated the utility of LC-MS for structure and purity determination. researchgate.net

GC-MS: For volatile and thermally stable compounds, GC-MS is a highly effective analytical technique. chemijournal.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The resulting mass spectra can be compared with spectral libraries for compound identification. Analysis of N-benzyl derivatives has been successfully performed using GC-MS. researchgate.net

Illustrative LC-MS/MS Parameters:

ParameterSuggested ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of nitrogen atoms makes the compound amenable to protonation.
Parent Ion (m/z) [M+H]⁺To select the protonated molecular ion for fragmentation.
Collision Energy Optimized for fragmentationTo induce fragmentation and generate characteristic product ions.
Product Ions (m/z) To be determined experimentallyFor specific and sensitive detection in SRM mode.

Spectroscopic Methods for Mechanistic Insights and Binding Studies

Spectroscopic techniques provide valuable information about the structure, conformation, and interactions of molecules. For this compound, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are essential for structural confirmation and can also be employed to study its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural elucidation of the compound. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to unambiguously assign all proton and carbon signals. NMR can also be used to study drug-protein interactions by observing changes in the chemical shifts or relaxation times of the ligand or the protein upon binding.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The carboxamide group will have characteristic C=O and N-H stretching vibrations. The aromatic rings (quinoline, pyridine, and benzyl) will also show characteristic C-H and C=C stretching and bending vibrations. arabjchem.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. It can also be employed in binding studies. For example, changes in the UV-Vis spectrum of a target protein or the ligand upon binding can provide information about the binding affinity and stoichiometry.

Fluorescence Spectroscopy: If the compound is fluorescent, fluorescence spectroscopy can be a highly sensitive technique for binding studies. Changes in the fluorescence intensity or wavelength upon binding to a biological target can be used to determine binding constants.

Molecular docking studies, which are computational methods, can complement these spectroscopic techniques by predicting the binding modes of the compound with its target protein. nih.gov

Future Directions and Emerging Research Avenues for N Benzyl 2 Pyridin 3 Yl Quinoline 4 Carboxamide

Exploration of Novel Therapeutic Indications

The quinoline (B57606) motif is a well-established pharmacophore with a broad spectrum of bioactivity, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. rsc.org Future research on N-benzyl-2-(pyridin-3-yl)quinoline-4-carboxamide should focus on systematically screening it against a panel of targets implicated in various diseases.

Anticancer Potential: Quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including apoptosis induction, inhibition of angiogenesis, cell cycle arrest, and modulation of nuclear receptor responsiveness. researchgate.netarabjchem.org A key area of exploration would be the compound's potential as an inhibitor of the Hedgehog (Hh) signaling pathway, an essential pathway in embryonic development and tumorigenesis. nih.govnih.gov Certain quinoline analogs have been identified as potent Hh pathway inhibitors, a promising strategy for treating cancers like metastatic basal cell carcinoma and pancreatic cancer. nih.govnih.gov The anticancer activity of quinoline and quinolone carboxamides has been linked to the inhibition of topoisomerase, protein kinases, and human dihydroorotate (B8406146) dehydrogenase. nih.gov

Antimalarial Activity: Quinoline derivatives are a dominant class of antimalarial agents. rsc.org The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new drugs with novel mechanisms of action. nih.govacs.org Research on quinoline-4-carboxamides has led to the discovery of compounds with multistage antimalarial activity that are not cross-resistant with existing drugs. acs.orgresearchgate.net A notable mechanism identified is the inhibition of the parasite's translation elongation factor 2 (PfEF2), representing a novel target for antimalarial therapy. mmv.orgnih.gov Investigating whether this compound shares this or other novel mechanisms against malaria parasites is a high-priority research avenue.

Other Indications: The quinoline core has also been associated with antileishmanial, antibacterial, and antiviral activities. rsc.orgpensoft.net Systematic screening could uncover novel activities for this compound in these and other therapeutic areas, such as neurodegenerative disorders, where related carboxamide derivatives have been explored as inhibitors of monoamine oxidase and cholinesterase. nih.govmdpi.comnih.gov

Table 1: Potential Therapeutic Indications for this compound

Therapeutic Area Potential Mechanism/Target Rationale based on Quinoline Derivatives
Oncology Hedgehog (Hh) pathway inhibition Quinoline analogs show potent Hh pathway inhibition. nih.gov
Protein kinase inhibition A known mechanism for anticancer quinoline carboxamides. nih.gov
Topoisomerase inhibition Several potent quinoline carboxamides act via this mechanism. nih.gov
Infectious Diseases Inhibition of Plasmodium translation elongation factor 2 (PfEF2) A novel antimalarial mechanism discovered for a quinoline-4-carboxamide. mmv.orgnih.gov
General Antibacterial/Antiviral The quinoline scaffold is known for broad antimicrobial properties. rsc.orgpensoft.net
Neurodegenerative Diseases Monoamine Oxidase (MAO) / Cholinesterase (ChE) Inhibition Carboxamide derivatives are being investigated for these targets. nih.govnih.gov

Development of Advanced Delivery Systems for the Compound

A significant challenge in the development of many quinoline-based compounds is their suboptimal physicochemical properties, such as poor aqueous solubility and permeability, which can hinder their oral bioavailability. nih.govacs.org Advanced drug delivery strategies are essential to overcome these biopharmaceutical hurdles.

Future research should focus on formulating this compound into advanced delivery systems. acs.org Nano-based systems, in particular, offer substantial potential for enhancing therapeutic effectiveness. acs.org

Potential Delivery Systems:

Lipid-based Drug Delivery Systems: These include nanoemulsions and solid lipid nanoparticles that can improve the solubility and absorption of lipophilic drugs.

Polymeric Nanocarriers: Encapsulating the compound within polymeric nanoparticles can protect it from degradation, improve stability, and potentially offer controlled-release properties. acs.org

Pharmaceutically Engineered Crystals: Nanocrystal technology can enhance the dissolution rate and saturation solubility of poorly soluble compounds by increasing the surface area. acs.org

These strategies can improve the compound's stability in diverse physiological environments, enhance its solubility and permeability, and increase its bioavailability, ultimately leading to better therapeutic outcomes. acs.org

Table 2: Advanced Delivery Systems for Quinoline Carboxamides

Delivery System Type Primary Advantage Reference
Polymeric Nanocarriers Enhanced stability and controlled release acs.org
Lipid-Based Systems Improved solubility for lipophilic compounds acs.org
Nanocrystals Increased dissolution rate and saturation solubility acs.org

Integration with Combination Therapies

To enhance therapeutic efficacy and overcome potential drug resistance, integrating this compound into combination therapies is a logical future step. This approach is particularly relevant in complex multifactorial diseases like cancer.

In oncology, Hedgehog pathway inhibitors are being evaluated in clinical trials both as monotherapies and in combination with other therapeutic drugs for various cancers. nih.gov If this compound is found to act on this or another oncogenic pathway, its combination with standard-of-care chemotherapeutics or other targeted agents could lead to synergistic effects and improved patient outcomes.

Similarly, in the context of malaria, artemisinin (B1665778) combination therapy (ACT) is the current standard. nih.gov New drugs are needed that can be partnered with existing ones to protect against the development of resistance. acs.org A future avenue of research would be to evaluate the efficacy of this compound in combination with artemisinin derivatives or other antimalarials to assess for synergistic activity and its potential to be part of a next-generation combination therapy.

Design of Next-Generation this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. nih.gov Based on extensive research into quinoline-4-carboxamides, several positions on the this compound molecule can be identified for modification to design next-generation analogues with improved properties. nih.govacs.org The goal of such medicinal chemistry programs would be to enhance potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties like solubility and metabolic stability. researchgate.net

Key Areas for SAR Exploration:

Quinoline Ring (Position 2): The 2-pyridyl substituent is critical. Studies on Hh pathway inhibitors showed that replacing the 2-quinolyl ring with other heterocycles or naphthyl significantly decreased activity, and the nitrogen position within the quinoline ring was also important. nih.gov However, exploring substitutions on the pyridine (B92270) ring itself could be beneficial.

Carboxamide Linker and N-benzyl Group: This region significantly influences the compound's properties. In antimalarial quinoline-4-carboxamides, modifications to the amine substituent on the carboxamide were used to improve solubility and metabolic stability while retaining potency. acs.org For this compound, exploring different aromatic and aliphatic groups in place of the benzyl (B1604629) moiety, as well as substitutions on the benzyl ring, could fine-tune its interaction with biological targets and improve its pharmacokinetic profile. The amide N-H has also been shown to be important for activity in some series. acs.org

Quinoline Ring (Other Positions): Introducing flexible alkylamino side chains or alkoxy groups at other positions (e.g., position 7) of the quinoline nucleus has been shown to enhance antiproliferative activity in other series. nih.gov

Table 3: Potential Modifications for Next-Generation Analogues

Molecular Region Proposed Modification Potential Goal Reference for Rationale
2-(pyridin-3-yl) Group Substitution on the pyridine ring Enhance target binding, improve selectivity nih.gov
N-benzyl Group Substitution on the phenyl ring (e.g., fluoro groups) Improve metabolic stability, alter potency nih.gov
Replacement with other aryl or alkyl groups Modulate lipophilicity and pharmacokinetic properties acs.org
Quinoline Core Addition of substituents at positions 6, 7, or 8 Enhance potency, improve solubility nih.gov
Carboxamide Linker Capping the amide N-H with a methyl group Probe importance of hydrogen bonding for activity acs.org

Remaining Challenges and Open Questions in this compound Research

Despite the significant potential, the development of this compound and its analogues faces several challenges inherent to the quinoline carboxamide class.

Physicochemical Properties: A primary hurdle is often poor aqueous solubility and high lipophilicity, which can lead to metabolic instability and poor oral bioavailability. nih.govresearchgate.net While advanced delivery systems and medicinal chemistry efforts can address this, it remains a significant challenge.

Mechanism of Action: For any new indication, a thorough understanding of the compound's mechanism of action is crucial. Identifying the specific molecular targets and pathways it modulates is essential for rational drug development and for predicting potential on- and off-target effects.

Overcoming Drug Resistance: In infectious diseases and oncology, the development of drug resistance is a constant threat. rsc.org Future research must determine if this compound is susceptible to existing resistance mechanisms and how its unique structure might be leveraged to overcome them.

Potential for Off-Target Effects: Screening for potential liabilities, such as inhibition of human ether-a-go-go-related gene (hERG) potassium channels, is a critical step in drug development to avoid cardiotoxicity. nih.gov This is a known issue for some heterocyclic compounds and must be evaluated early.

Addressing these open questions through rigorous preclinical investigation will be paramount to realizing the full therapeutic potential of this compound.

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N-benzyl-2-(pyridin-3-yl)quinoline-4-carboxamide

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